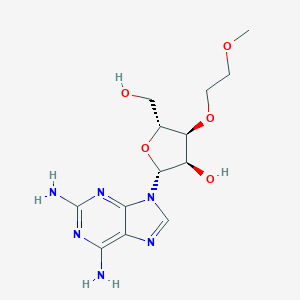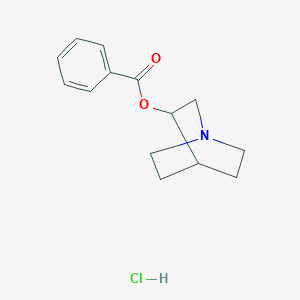
2-Amino-3'-O-(2-methoxyethyl)adenosine
Overview
Description
2-Amino-3’-O-(2-methoxyethyl)adenosine is a modified nucleoside with the molecular formula C13H20N6O5 and a molecular weight of 340.34 g/mol. This compound is a highly potent adenosine receptor agonist, which means it can bind to and activate adenosine receptors in the body. It is widely used in biomedical research due to its ability to influence various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3’-O-(2-methoxyethyl)adenosine typically involves the reaction of adenosine-2-amine with 2-methoxyethyl methanesulfonate in the presence of sodium hydride and lithium bromide in dimethyl sulfoxide and N,N-dimethylformamide at 50-52°C for 3 hours . This is followed by a reaction with potassium hydroxide in dimethyl sulfoxide for 18 hours . The overall yield of this synthesis is relatively low, around 5% .
Industrial Production Methods
Industrial production of 2-Amino-3’-O-(2-methoxyethyl)adenosine involves similar synthetic routes but on a larger scale. The process is carried out in cleanroom environments to ensure high purity and quality. The compound is produced in cGMP (current Good Manufacturing Practice) facilities, which adhere to strict regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3’-O-(2-methoxyethyl)adenosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Amino-3’-O-(2-methoxyethyl)adenosine can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
2-Amino-3’-O-(2-methoxyethyl)adenosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It is used to study the effects of adenosine receptor activation on various biological processes.
Medicine: It has potential therapeutic applications in the treatment of cancer, viral infections, and other diseases.
Industry: It is used in the production of nucleic acid-based drugs and other biotechnological products.
Mechanism of Action
2-Amino-3’-O-(2-methoxyethyl)adenosine exerts its effects by binding to adenosine receptors on the surface of cells. This binding activates various intracellular signaling pathways, leading to changes in cellular function. For example, it can inhibit nucleotide biosynthesis and interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. It can also inhibit viral RNA synthesis, making it a potential antiviral agent.
Comparison with Similar Compounds
Similar Compounds
2’-O-(2-Methoxyethyl)adenosine: This compound is similar in structure but lacks the amino group at the 2-position.
2-Amino-2’-O-methyladenosine: This compound has a methyl group instead of a methoxyethyl group at the 2’-position.
Uniqueness
2-Amino-3’-O-(2-methoxyethyl)adenosine is unique due to its combination of an amino group at the 2-position and a methoxyethyl group at the 3’-position. This unique structure enhances its stability and affinity for adenosine receptors compared to other similar compounds.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O5/c1-22-2-3-23-9-6(4-20)24-12(8(9)21)19-5-16-7-10(14)17-13(15)18-11(7)19/h5-6,8-9,12,20-21H,2-4H2,1H3,(H4,14,15,17,18)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAPZJHEUMOFCW-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1C(OC(C1O)N2C=NC3=C(N=C(N=C32)N)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)N)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595816 | |
| Record name | 2-Amino-3'-O-(2-methoxyethyl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256224-02-9 | |
| Record name | 2-Amino-3'-O-(2-methoxyethyl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)













